Methyl 3-amino-5-(isopentyloxy)-4-methylbenzoate
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Overview
Description
Methyl 3-amino-5-(isopentyloxy)-4-methylbenzoate is an organic compound that belongs to the class of benzoates This compound is characterized by the presence of an amino group, an isopentyloxy group, and a methyl group attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-5-(isopentyloxy)-4-methylbenzoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-amino-4-methylbenzoic acid and isopentanol.
Esterification: The carboxylic acid group of 3-amino-4-methylbenzoic acid is esterified with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form methyl 3-amino-4-methylbenzoate.
Etherification: The hydroxyl group of isopentanol is then reacted with the esterified product in the presence of a base, such as sodium hydride, to introduce the isopentyloxy group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-5-(isopentyloxy)-4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
Methyl 3-amino-5-(isopentyloxy)-4-methylbenzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 3-amino-5-(isopentyloxy)-4-methylbenzoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the isopentyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
3-amino-4-methylbenzoic acid: Lacks the isopentyloxy group, resulting in different chemical properties.
Methyl 3-amino-4-methylbenzoate: Lacks the isopentyloxy group, affecting its reactivity and applications.
Methyl 3-amino-5-methylbenzoate: Lacks the isopentyloxy group, leading to variations in its chemical behavior.
Uniqueness
Methyl 3-amino-5-(isopentyloxy)-4-methylbenzoate is unique due to the presence of both the amino and isopentyloxy groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Biological Activity
Methyl 3-amino-5-(isopentyloxy)-4-methylbenzoate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C13H18N2O3
- CAS Number : 18595-18-1
The compound consists of a benzoate structure substituted with an amino group and an isopentyloxy side chain, which contribute to its biological properties.
The biological activity of this compound is mediated through several mechanisms:
- Anti-infective Properties : The compound exhibits activity against various pathogens, including bacteria and viruses. It has shown efficacy against HIV, influenza virus, and several other viral infections .
- Cell Cycle Regulation : Research indicates that this compound influences cell cycle progression and can induce apoptosis in cancer cells. It affects key signaling pathways such as JAK/STAT and MAPK/ERK, which are crucial for cellular proliferation and survival .
- Immunomodulatory Effects : this compound has been linked to modulation of immune responses, potentially enhancing the body's ability to fight infections .
Therapeutic Applications
Due to its diverse biological activities, this compound has potential therapeutic applications in several areas:
- Antiviral Treatments : Its effectiveness against various viruses suggests potential use in antiviral therapies.
- Cancer Therapy : The ability to induce apoptosis in tumor cells positions it as a candidate for cancer treatment.
- Anti-inflammatory Agents : Its immunomodulatory properties may be beneficial in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- A study published in MedChemExpress explored its role in apoptosis and autophagy, demonstrating that it can trigger programmed cell death in cancer cells while sparing normal cells .
- In another study focusing on anti-infective properties, the compound was tested against a panel of viruses, showing significant inhibition rates against HIV and influenza virus strains .
Data Table: Biological Activities Summary
Properties
Molecular Formula |
C14H21NO3 |
---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
methyl 3-amino-4-methyl-5-(3-methylbutoxy)benzoate |
InChI |
InChI=1S/C14H21NO3/c1-9(2)5-6-18-13-8-11(14(16)17-4)7-12(15)10(13)3/h7-9H,5-6,15H2,1-4H3 |
InChI Key |
LDIZZZWIUCXTDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1OCCC(C)C)C(=O)OC)N |
Origin of Product |
United States |
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